molecular formula C18H17N3O4 B11186768 N'-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

N'-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

Cat. No.: B11186768
M. Wt: 339.3 g/mol
InChI Key: XIRPVUWHMXWKJZ-UHFFFAOYSA-N
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Description

The compound N'-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide features a pyrrolidine-2,5-dione core substituted at the 3-position with a 3-methoxyphenyl group and a benzohydrazide moiety. This scaffold is structurally related to bioactive hydrazones and succinimide derivatives, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities .

Properties

Molecular Formula

C18H17N3O4

Molecular Weight

339.3 g/mol

IUPAC Name

N'-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

InChI

InChI=1S/C18H17N3O4/c1-25-14-9-5-8-13(10-14)21-16(22)11-15(18(21)24)19-20-17(23)12-6-3-2-4-7-12/h2-10,15,19H,11H2,1H3,(H,20,23)

InChI Key

XIRPVUWHMXWKJZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)CC(C2=O)NNC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide typically involves the reaction of 3-methoxyphenylhydrazine with a suitable dioxopyrrolidinyl derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of N'-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate inhibitory effects against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values as low as 0.21 µM .

Anticancer Potential

The compound has also been evaluated for anticancer activity. Preliminary studies suggest it may induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins. In silico docking studies further support its potential as a lead compound for cancer therapeutics by demonstrating favorable binding interactions with target proteins involved in tumor growth .

Antioxidant Properties

This compound has shown promising antioxidant activity in various assays, which could be beneficial in preventing oxidative stress-related diseases. The ability to scavenge free radicals and enhance cellular defense mechanisms positions this compound as a candidate for further exploration in nutraceutical applications .

Synthesis and Evaluation of Derivatives

A study published in Scientific Reports detailed the synthesis of several derivatives of this compound and their biological evaluations . The derivatives were screened for antimicrobial activity against clinical isolates, revealing that certain modifications significantly enhanced their efficacy.

Molecular Docking Studies

In a comprehensive molecular docking study, researchers analyzed the binding affinities of this compound against various targets implicated in cancer progression . The results indicated strong interactions with key enzymes involved in DNA replication and repair processes.

Mechanism of Action

The mechanism of action of N’-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrrolidine-2,5-dione Core

N'-[1-(2-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide ()
  • Structural Difference : The methoxy group is at the ortho position of the phenyl ring.
  • Impact : Ortho substitution may sterically hinder interactions with biological targets compared to meta or para isomers.
N'-[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide ()
  • Structural Difference : Replaces the benzoyl group with a pyridine-3-carbohydrazide moiety.
  • Physicochemical Data : Water solubility = 39.3 µg/mL (pH 7.4), molecular weight = 340.33 g/mol .
N-[1-(2-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methoxy-N'-(phenylcarbonyl)benzohydrazide ()
  • Structural Difference : Incorporates a 2-chlorophenyl group and a 2-methoxybenzoyl substituent.
  • Impact : The chloro group increases lipophilicity, which may enhance membrane permeability but reduce solubility .
Maleimide–Succinimide Derivatives ()
  • Compounds 3 and 5 : Exhibit cytotoxicity against MCF-7 breast cancer cells with IC50 values lower than analogs.
  • Molecular Docking : Affinity energies of −16.112 to −22.398 kcal/mol for AKT1 and CDK2 kinases, suggesting strong binding to oncogenic targets .
  • Key Feature : Biphenyl groups in compound 5 improve π-π stacking interactions, enhancing potency .
Anti-Leishmanial Benzohydrazides ()
  • Compounds : (E)-4-chloro/methoxy-N'-(indolylmethylene)benzohydrazides.
  • Activity : IC50 = 21.5–24.2 µM against Leishmania parasites.
  • SAR : Electron-withdrawing groups (e.g., Cl) enhance efficacy compared to methoxy .
Cytotoxic Acylhydrazones (–10)
  • Compounds 7a and 7b: Chromenone-substituted acylhydrazones with cytotoxicity comparable to doxorubicin.
  • Mechanism : Likely involves intercalation into DNA or inhibition of topoisomerases .
Antibacterial Benzohydrazones ()
  • Compounds 1–3: Substituted with 4-bromo, 3-hydroxy-4-methoxy, or 4-dimethylamino groups.
  • Activity : Moderate to strong inhibition of S. aureus and E. coli. Halogenation (e.g., Br) enhances antibacterial effects .

Physicochemical and Pharmacokinetic Properties

Compound/Feature Substituents Water Solubility (µg/mL) Molecular Weight (g/mol) Key Biological Activity
Target Compound 3-Methoxyphenyl, benzoyl Not reported ~337.34 (calculated) Hypothesized anticancer
Compound 4-Methoxyphenyl, pyridine-3-carbohydrazide 39.3 (pH 7.4) 340.33 Not reported
(Compound 3) 4-Phenyl, maleimide Not reported ~452.44 Cytotoxic (MCF-7)
Anti-Leishmanial Agents Indolylmethylene, Cl/OCH₃ Not reported ~400–450 IC50 = 21.5–24.2 µM

Mechanistic Insights from Molecular Modeling

  • : A CB2R agonist (N'-[(3Z)-1-(4-chlorobenzyl)-2-oxoindol-3-ylidene]benzohydrazide) showed favorable docking into cannabinoid receptors, highlighting the role of planar hydrazone moieties in receptor binding .
  • : Maleimide-succinimide derivatives target AKT1 and CDK2 via hydrogen bonding with residues like Lys268 and Asp86, respectively .

Biological Activity

N'-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and therapeutic applications, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound can be characterized by its chemical formula C19H19N3O3C_{19}H_{19}N_{3}O_{3}. The synthesis typically involves the reaction of 3-methoxyphenyl derivatives with benzohydrazide under controlled conditions to yield the desired hydrazide structure.

1. Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are crucial for neutralizing free radicals and preventing oxidative stress-related damage in cells.

2. Anticancer Properties

Several studies have highlighted the anticancer potential of benzohydrazide derivatives. For instance:

  • Case Study : A derivative of benzohydrazide was tested against various cancer cell lines (MCF-7, HeLa, A-549). The results showed that the compound exhibited IC50 values ranging from 10 µM to 30 µM, indicating moderate to strong antiproliferative effects .
  • Mechanism : The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.

3. Enzyme Inhibition Activity

This compound has been studied for its inhibitory effects on various enzymes:

  • α-Glucosidase Inhibition : Similar compounds have shown promising results as α-glucosidase inhibitors with IC50 values as low as 0.01 µM. This suggests potential applications in managing diabetes by delaying carbohydrate absorption .

Data Table: Biological Activities of this compound

Activity IC50 Value Tested Cell Lines/Enzymes Reference
AntioxidantNot specifiedVarious in vitro assays
Anticancer (MCF-7)10 µMMCF-7 (Breast cancer)
Anticancer (HeLa)20 µMHeLa (Cervical cancer)
α-Glucosidase Inhibition0.01 µMα-Glucosidase

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

  • Reactive Oxygen Species (ROS) Scavenging : The methoxy group enhances electron donation capabilities, contributing to antioxidant activity.
  • Apoptotic Pathway Activation : The compound may induce apoptosis in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
  • Enzyme Binding Affinity : Structural modifications influence binding affinity to enzymes like α-glucosidase, enhancing inhibitory effects.

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